

Comparative Spectroscopic Analysis of 2-(Phenoxyethyl)benzylamine and its Analogues

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Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

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This guide provides a comprehensive comparative analysis of the spectroscopic properties of **2-(Phenoxyethyl)benzylamine** and its structural analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, this document aims to facilitate compound identification, characterization, and further research in areas such as drug discovery and medicinal chemistry. While experimental data for **2-(Phenoxyethyl)benzylamine** is not extensively available in the public domain, this guide extrapolates its likely characteristics based on established spectroscopic trends within the broader class of benzylamine compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Phenoxyethyl)benzylamine** and its selected analogues: benzylamine, 2-methoxybenzylamine, and 2-chlorobenzylamine. The data for the analogues provide a basis for predicting the spectral characteristics of the target compound.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
2-(Phenoxymethyl)benzylamine	CDCl ₃ (Predicted)	~1.6 (s, 2H, NH ₂), ~3.9 (s, 2H, CH ₂ -N), ~5.1 (s, 2H, O-CH ₂), 6.9-7.4 (m, 9H, Ar-H)	~45 (CH ₂ -N), ~70 (O-CH ₂), ~115-160 (Ar-C)
Benzylamine[1][2]	CDCl ₃	1.47 (s, 2H, NH ₂), 3.85 (s, 2H, CH ₂), 7.2-7.4 (m, 5H, Ar-H)	46.3 (CH ₂), 126.8, 127.1, 128.4, 143.5 (Ar-C)
2-Methoxybenzylamine[1][3]	CDCl ₃	1.5 (s, 2H, NH ₂), 3.8 (s, 2H, CH ₂ -N), 3.85 (s, 3H, OCH ₃), 6.8-7.3 (m, 4H, Ar-H)	42.4 (CH ₂ -N), 55.2 (OCH ₃), 110.1, 120.5, 127.2, 128.4, 130.9, 157.4 (Ar-C)
2-Chlorobenzylamine	CDCl ₃	1.6 (s, 2H, NH ₂), 3.9 (s, 2H, CH ₂), 7.1-7.4 (m, 4H, Ar-H)	44.1 (CH ₂), 126.9, 128.7, 129.4, 130.0, 133.9, 139.2 (Ar-C)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis λmax (nm)
2-(Phenoxymethyl)benzylamine	(Predicted) 3300-3400 (N-H str), 3000-3100 (Ar C-H str), 2850- 2950 (Aliph. C-H str), 1600, 1490 (C=C str), 1240 (C-O str), 1000- 1100 (C-N str)	(Predicted) M ⁺ at 213, fragments at 106 (C ₆ H ₅ CH ₂ NH), 91 (C ₇ H ₇), 77 (C ₆ H ₅)	(Predicted) ~210, ~260
Benzylamine[4][5][6] [7][8][9][10][11]	3290, 3370 (N-H str), 3020-3080 (Ar C-H str), 2850-2930 (Aliph. C-H str), 1605 (N-H bend), 1450, 1495 (C=C str), 1028 (C-N str)	M ⁺ at 107, 106, 91, 77	206, 256[12]
2-Methoxybenzylamine[3]	3300-3500 (N-H str), 3000-3100 (Ar C-H str), 2830-2950 (Aliph. C-H str), 1600, 1490 (C=C str), 1240 (asym C-O-C str), 1030 (sym C-O-C str), 1050-1250 (C-N str)	M ⁺ at 137, 136, 106[3]	Not available
2-Chlorobenzylamine	3300-3500 (N-H str), 3000-3100 (Ar C-H str), 2850-2950 (Aliph. C-H str), 1600, 1470 (C=C str), 1040 (C-N str), 750 (C-Cl str)	M ⁺ at 141, 106, 77	Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

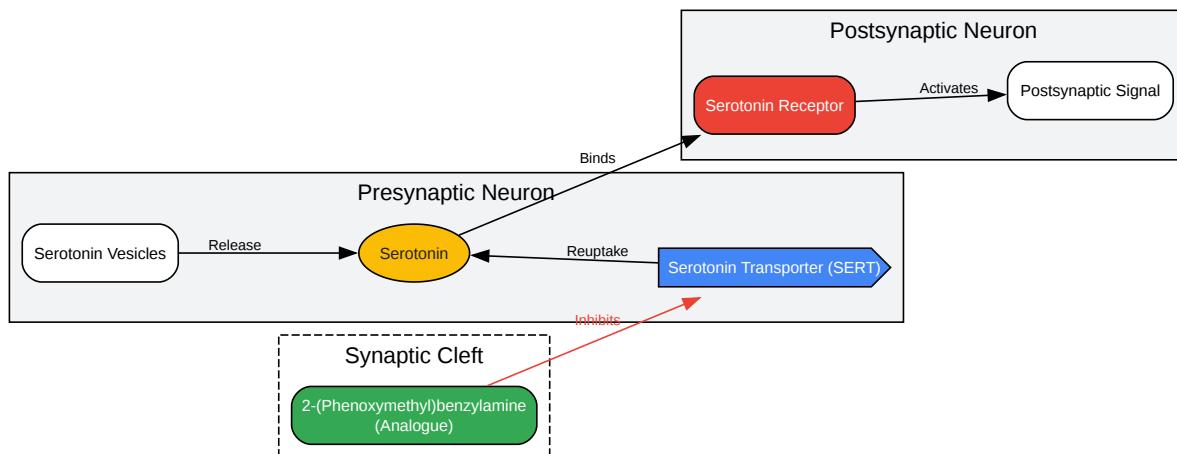
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mandatory Visualization: Signaling Pathway

Benzylamine derivatives have been investigated for their interaction with various biological targets, including monoamine transporters.^{[13][14][15][16][17]} The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action.^{[13][14][16][17]} The following diagram illustrates a simplified model of how a benzylamine derivative might interact with SERT.



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Caption: Interaction of a benzylamine derivative with the serotonin transporter (SERT).

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